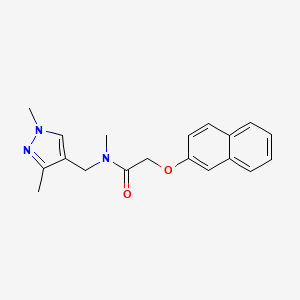

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-14-17(12-22(3)20-14)11-21(2)19(23)13-24-18-9-8-15-6-4-5-7-16(15)10-18/h4-10,12H,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVZRJIAWUEGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN(C)C(=O)COC2=CC3=CC=CC=C3C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. The initial step often includes the reaction of hydrazine with a suitable diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles or naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antiviral properties. For instance, derivatives of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide have been synthesized and tested for their efficacy against various viral strains. A study highlighted the synthesis of N-heterocycles, including pyrazole derivatives, which showed promising antiviral activities in vitro against multiple viruses . The mechanism of action is believed to involve inhibition of viral replication processes.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The specific interactions of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(naphthalen-2-yloxy)acetamide with inflammatory mediators are a focus of ongoing research.

Cancer Research

In cancer research, pyrazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that modifications to the pyrazole structure can enhance its anticancer activity by targeting specific signaling pathways involved in cell proliferation and survival.

Agricultural Applications

Nitrification Inhibitors

The compound has potential applications as a nitrification inhibitor in agriculture. Nitrification inhibitors are crucial for improving nitrogen use efficiency in fertilizers, reducing nitrate leaching into groundwater, and minimizing environmental impacts. The mechanism involves inhibiting the microbial conversion of ammonium to nitrate, thus prolonging the availability of nitrogen for plants .

Pesticidal Activity

Research into the pesticidal properties of pyrazole derivatives has shown that they can act as effective agents against various pests and pathogens affecting crops. The unique structure of this compound may contribute to its effectiveness as a biopesticide.

Summary of Research Findings

Case Studies

Case Study 1: Antiviral Efficacy

A series of experiments were conducted to evaluate the antiviral efficacy of several pyrazole derivatives, including N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide. The results demonstrated a dose-dependent response in inhibiting viral replication in cell cultures.

Case Study 2: Agricultural Field Trials

Field trials using fertilizers containing N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide as a nitrification inhibitor showed a significant reduction in nitrate leaching compared to conventional fertilizers. This indicates its practical application in sustainable agriculture.

Mechanism of Action

The mechanism by which N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(naphthalen-2-yloxy)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The naphthalene moiety may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Key Comparative Insights:

Structural Motifs and Activity: The morpholinoethyl group in ’s compound improves solubility, contributing to its cytotoxic efficacy in HeLa cells . In contrast, the 1,3-dimethylpyrazole in the target compound may enhance metabolic stability by resisting oxidative degradation, a feature observed in kinase inhibitors (e.g., ) . Triazole-containing analogs () exhibit structural versatility but lack direct cytotoxicity data. Their nitro/methoxy substituents modulate electronic properties, which could influence binding to biological targets .

Synthetic Routes :

- The target compound’s synthesis likely parallels ’s method, where a pyrazole aldehyde reacts with an amine-bearing intermediate under reductive conditions . This contrasts with click chemistry () used for triazole derivatives, which offers modularity but requires copper catalysts .

This is critical in neuroactive compounds (e.g., ’s σ-receptor ligands) but unverified here . Chlorine or sulfonyl groups () enhance lipophilicity and target affinity, as seen in pesticidal CE2 .

Data Gaps :

- The target compound lacks explicit biological data in the provided evidence. By analogy, its naphthyloxy group may confer cytotoxicity (as in ), while the pyrazole moiety could improve pharmacokinetics .

Biological Activity

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(naphthalen-2-yloxy)acetamide is a synthetic compound notable for its potential biological activities. This compound features a pyrazole ring and a naphthalene moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-2-naphthalen-2-yloxyacetamide

- Molecular Formula : C19H21N3O2

- Molecular Weight : 321.39 g/mol

- CAS Number : 942658-54-0

| Property | Value |

|---|---|

| Molecular Weight | 321.39 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 0.19 |

| Solubility | High |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The pyrazole ring is known to bind to various enzymes and receptors, modulating their activity. The naphthalene component enhances the compound's ability to penetrate cell membranes, thus increasing its bioavailability.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, compounds with similar pyrazole structures have shown submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. These compounds were found to reduce mTORC1 activity and increase autophagy, indicating a potential mechanism for their anticancer effects .

Structure–Activity Relationship (SAR)

Investigations into the structure–activity relationship (SAR) of this compound reveal that modifications to the pyrazole and naphthalene moieties can significantly influence biological activity. For example:

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Substituting naphthalene | Alters membrane penetration capabilities |

| Modifying pyrazole position | Changes binding affinity to targets |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Nature Communications, researchers synthesized a series of pyrazole derivatives, including this compound. The results showed that these compounds effectively inhibited tumor growth in xenograft models, supporting their potential as novel anticancer agents .

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial properties of various pyrazole derivatives, including the target compound. It was found that this compound displayed potent activity against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction optimizations for synthesizing N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-N-methyl-2-(naphthalen-2-yloxy)acetamide?

- Methodology : Utilize copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes, as described for analogous acetamide derivatives. Key steps include:

- Mixing alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) with azides in a t-BuOH:H₂O (3:1) solvent system.

- Catalyzing with Cu(OAc)₂ (10 mol%) at room temperature for 6–8 hours .

- Monitoring via TLC (hexane:ethyl acetate, 8:2) and purifying by recrystallization (ethanol).

- Optimization : Adjust stoichiometry of azide/alkyne precursors and solvent ratios to improve yields (>75% reported for similar compounds) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .

- NMR : ¹H NMR detects proton environments (e.g., –OCH₂ at δ 5.48 ppm, aromatic protons at δ 7.2–8.6 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- HRMS : Validates molecular mass (e.g., [M+H]⁺ calculated vs. observed, as in δ 404.1359 vs. 404.1348) .

Q. What preliminary biological activities are associated with this compound?

- Antimicrobial Potential : Pyrazole-acetamide derivatives exhibit activity against bacterial/fungal strains (e.g., MIC values <10 µg/mL for related compounds) .

- Enzyme Modulation : Structural analogs show inhibition of kinases or cytochrome P450 enzymes due to π-π stacking and hydrogen bonding .

Advanced Research Questions

Q. How do substituent variations on the pyrazole and naphthalene moieties influence pharmacological activity?

- Methodology : Compare derivatives with nitro, chloro, or methoxy groups. For example:

- Nitro-substituted analogs (e.g., 6b in ) show enhanced bioactivity due to electron-withdrawing effects.

- Chloro-substituted derivatives (e.g., 6m in ) improve lipophilicity, affecting membrane permeability.

Q. How can contradictions in reaction yields or biological data be resolved?

- Root Cause Analysis :

- Synthetic Variability : Trace impurities (e.g., unreacted azides) detected via HPLC. Optimize reaction time and catalyst loading .

- Bioassay Discrepancies : Validate cell-line specificity (e.g., HepG2 vs. MCF-7) and control for solvent effects (DMSO concentration <0.1%) .

Q. What computational strategies enhance reaction design and mechanistic understanding?

- Quantum Chemical Calculations : Use DFT to model transition states in cycloaddition reactions .

- Reaction Path Search : Apply ICReDD’s workflow to predict optimal conditions (e.g., solvent polarity, temperature) via feedback loops between simulations and experiments .

Q. How do molecular conformations and intermolecular interactions affect crystallographic and pharmacological properties?

- X-ray Crystallography : Reveals anti-periplanar amide conformations (torsion angle ~177°) and hydrogen-bonding networks (N–H⋯O) stabilizing crystal packing .

- Docking Studies : Simulate binding poses with target proteins (e.g., COX-2) using PyMol or AutoDock to prioritize derivatives for synthesis .

Q. What challenges arise in optimizing synthetic pathways for scale-up?

- Solvent Selection : Replace t-BuOH with greener alternatives (e.g., PEG-400) while maintaining yield .

- Catalyst Recycling : Test immobilized Cu nanoparticles to reduce metal leaching and costs .

Q. How can advanced HRMS and 2D NMR resolve isomeric or impurity-related ambiguities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.